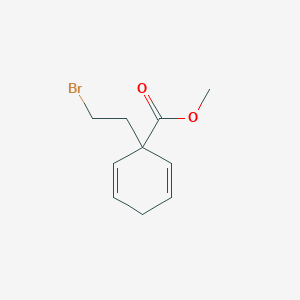![molecular formula C19H13NO3S B14276459 3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one CAS No. 138019-87-1](/img/structure/B14276459.png)
3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, which is fused with a thiazole ring and a p-tolyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the condensation reaction between 3-formylchromone and p-tolylthiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of chromone derivatives with ketone or aldehyde functionalities.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学研究应用
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biological Studies: It is used in studies to understand its antimicrobial and antifungal properties.
作用机制
The mechanism of action of 3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other molecular pathways, depending on its specific structural features and functional groups.
相似化合物的比较
Similar Compounds
Benzimidazole-based thiazoles: These compounds share the thiazole ring structure and have been studied for their cholinesterase inhibitory activity.
Thiazolylhydrazone derivatives: These compounds also contain the thiazole ring and have shown antimicrobial activity.
Uniqueness
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one is unique due to its combination of a chromenone core with a thiazole ring and a p-tolyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds. Its potential as a cholinesterase inhibitor and its diverse reactivity make it a valuable compound for further research and development.
属性
CAS 编号 |
138019-87-1 |
|---|---|
分子式 |
C19H13NO3S |
分子量 |
335.4 g/mol |
IUPAC 名称 |
3-hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]chromen-4-one |
InChI |
InChI=1S/C19H13NO3S/c1-11-6-8-12(9-7-11)19-20-14(10-24-19)18-17(22)16(21)13-4-2-3-5-15(13)23-18/h2-10,22H,1H3 |
InChI 键 |
XAVRAXVITLIXKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C3=C(C(=O)C4=CC=CC=C4O3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)
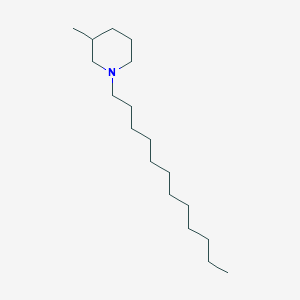
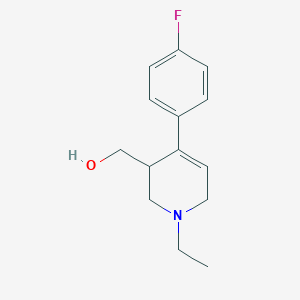
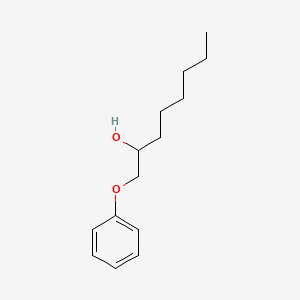
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
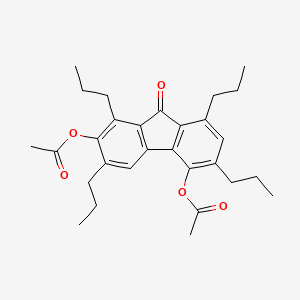
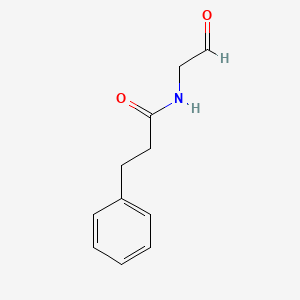
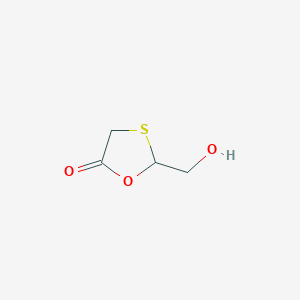
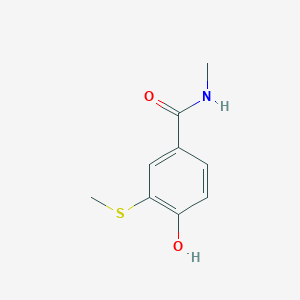
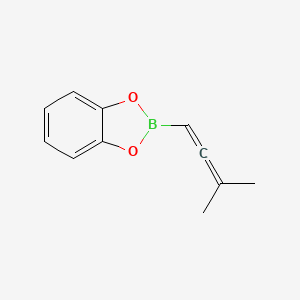
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
